molecular formula C14H24O2 B14298259 12-(Methoxymethoxy)dodec-5-en-3-yne CAS No. 114011-27-7

12-(Methoxymethoxy)dodec-5-en-3-yne

Cat. No.: B14298259
CAS No.: 114011-27-7
M. Wt: 224.34 g/mol
InChI Key: APUDUUDQEGEFTD-UHFFFAOYSA-N
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Description

12-(Methoxymethoxy)dodec-5-en-3-yne is an organic compound with the molecular formula C14H24O2. It is characterized by the presence of a methoxymethoxy group attached to a dodec-5-en-3-yne backbone. This compound is of interest due to its unique structure, which includes both an alkyne and an alkene functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(methoxymethoxy)dodec-5-en-3-yne typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group with a methoxymethyl (MOM) group, followed by the formation of the alkyne and alkene functionalities through various organic reactions such as elimination and coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

12-(Methoxymethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

12-(Methoxymethoxy)dodec-5-en-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-(methoxymethoxy)dodec-5-en-3-yne involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes that catalyze the addition or removal of functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Methoxymethoxy)dodec-5-en-3-yne is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

114011-27-7

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

12-(methoxymethoxy)dodec-5-en-3-yne

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-15-2/h6-7H,3,8-14H2,1-2H3

InChI Key

APUDUUDQEGEFTD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CCCCCCCOCOC

Origin of Product

United States

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